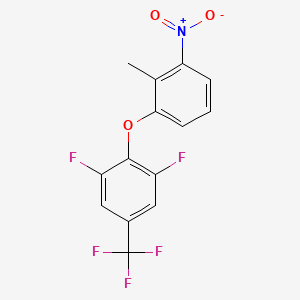
1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. Such compounds are often of interest in various fields of chemistry and industry due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group into the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms.
Ether Formation: Formation of the ether bond between the phenol and the benzene ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a candidate for pharmaceutical development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-(2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group.
1,3-Difluoro-2-(3-nitro-phenoxy)-5-(trifluoromethyl)benzene: Different position of the nitro group.
1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-benzene: Lacks the trifluoromethyl group.
Propiedades
Fórmula molecular |
C14H8F5NO3 |
|---|---|
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(2-methyl-3-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO3/c1-7-11(20(21)22)3-2-4-12(7)23-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,1H3 |
Clave InChI |
LJPJFDOUTQFCKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















